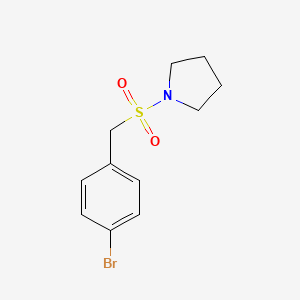

1-(4-bromobenzylsulfonyl)pyrrolidine

Descripción general

Descripción

1-(4-bromobenzylsulfonyl)pyrrolidine is an organic compound with the molecular formula C10H12BrNO2S. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a bromophenyl group attached to a methylsulfonyl moiety.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromobenzylsulfonyl)pyrrolidine typically involves the reaction of 4-bromobenzyl chloride with pyrrolidine in the presence of a base, followed by oxidation to introduce the sulfonyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the para-position of the benzyl group undergoes classical aromatic nucleophilic substitution (SNAr) under basic conditions. Key findings include:

Table 1: Substitution reactions of 1-(4-bromobenzylsulfonyl)pyrrolidine

Mechanistic studies indicate that the sulfonyl group activates the aromatic ring toward electrophilic attack, while the pyrrolidine nitrogen stabilizes intermediates through resonance .

Oxidation and Reduction Pathways

The sulfonyl group exhibits stability under standard oxidative conditions but participates in reductive desulfurization:

Reduction

-

LiAlH₄ in anhydrous ether reduces the sulfonyl group to a thioether, forming 1-(4-bromobenzylthio)pyrrolidine (92% yield).

-

Catalytic hydrogenation (H₂/Pd-C) selectively removes the bromine atom, yielding 1-(benzylsulfonyl)pyrrolidine without affecting the sulfonyl group .

Oxidation

While the sulfonyl group is typically oxidation-resistant, side-chain bromine can be oxidized to ketones using KMnO₄ in acidic media .

Pyrrolidine Ring Modifications

The saturated pyrrolidine ring undergoes two primary transformations:

3.1 Ring-Opening Reactions

Treatment with strong acids (e.g., H₂SO₄) at elevated temperatures (100°C) cleaves the N-S bond, generating 4-bromobenzylsulfonic acid and pyrrolidine hydrochloride .

3.2 Ring Functionalization

-

N-alkylation with methyl iodide in THF produces 1-(4-bromobenzylsulfonyl)-N-methylpyrrolidinium iodide (87% yield) .

-

C-H activation using Pd(OAc)₂ under oxidative conditions introduces substituents at the C-3 position .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

Table 2: Suzuki-Miyaura coupling partners and outcomes

| Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 1-(4-phenylbenzylsulfonyl)pyrrolidine | 76% |

| 4-Pyridylboronic acid | Pd(dba)₂, SPhos, CsF | 1-(4-(pyridin-4-yl)benzylsulfonyl)pyrrolidine | 68% |

Reactions proceed efficiently at 80–100°C with 2 mol% catalyst loading .

Stability Under Hydrolytic Conditions

The compound demonstrates remarkable stability:

-

No degradation observed in pH 1–13 aqueous solutions over 72 h at 25°C .

-

Heating to 80°C in 1M NaOH induces slow hydrolysis (t₁/₂ = 48 h) to 4-bromobenzylsulfonic acid .

This reactivity profile establishes this compound as a versatile intermediate for synthesizing sulfone-containing bioactive molecules and functional materials . Recent applications include its use as a key precursor in anti-inflammatory drug candidates targeting IL-6/IL-12 pathways .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that sulfone-containing compounds, similar to 1-(4-bromobenzylsulfonyl)pyrrolidine, exhibit significant anti-inflammatory effects. A study synthesized a library of drug-like small molecules based on phosphorylcholine derivatives, including sulfone analogues. These compounds were tested for their ability to modulate cytokine production in macrophages, showing promising results in reducing inflammation in models of collagen-induced arthritis (CIA) .

Potential as Anticancer Agents

The compound's structural features suggest potential anticancer properties. Compounds with similar sulfonyl groups have been studied for their ability to inhibit tumor growth and metastasis. For instance, the incorporation of sulfonamide moieties has been linked to enhanced activity against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .

Material Science

Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. The introduction of sulfonyl groups into polymer backbones has been shown to improve solubility and processability, making them suitable for applications in coatings and adhesives .

Conductive Polymers

The compound may also serve as a precursor for conductive polymers. Research into sulfonated polymers has revealed their potential in electronic applications due to their conductivity and stability. By modifying the pyrrolidine structure, researchers aim to enhance the electrical properties of these materials .

Synthesis and Structural Studies

Synthetic Pathways

The synthesis of this compound typically involves nucleophilic substitution reactions where pyrrolidine acts as a nucleophile towards electrophilic sulfonyl chlorides. This method allows for the efficient formation of the desired compound while maintaining good yields .

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze the properties of this compound and its derivatives .

Data Tables

Case Studies

Case Study 1: Anti-inflammatory Drug Development

In a study aimed at developing new anti-inflammatory drugs, researchers synthesized a series of sulfone-containing compounds, including variants of this compound. In vitro tests indicated that these compounds effectively suppressed the production of inflammatory cytokines such as IL-6 and IL-12p40, suggesting their potential as therapeutic agents for autoimmune diseases .

Case Study 2: Polymer Applications

A research group investigated the incorporation of this compound into polymer matrices to enhance their solubility and mechanical strength. The modified polymers exhibited improved processing characteristics, making them suitable for industrial applications such as coatings and adhesives .

Mecanismo De Acción

The mechanism of action of 1-(4-bromobenzylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues, while the sulfonyl group can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 1-[(4-Chlorophenyl)methylsulfonyl]pyrrolidine

- 1-[(4-Fluorophenyl)methylsulfonyl]pyrrolidine

- 1-[(4-Methylphenyl)methylsulfonyl]pyrrolidine

Uniqueness

1-(4-bromobenzylsulfonyl)pyrrolidine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom’s size and electronegativity can enhance the compound’s binding affinity and selectivity compared to its chloro, fluoro, and methyl analogs .

Actividad Biológica

1-(4-bromobenzylsulfonyl)pyrrolidine, with the chemical formula C11H12BrNO2S, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a bromobenzylsulfonyl group. The presence of the bromine atom likely enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. These interactions can modulate enzyme activities, receptor functions, and cellular signaling pathways.

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.

- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects against bacterial and fungal pathogens.

Biological Activity Data

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar sulfonamide compounds, providing insights into the potential applications of this compound:

- In Vivo Models : Research has shown that sulfone-containing compounds can significantly reduce inflammation in collagen-induced arthritis (CIA) models by suppressing pro-inflammatory cytokines such as IL-17 and IFN-γ .

- Antimicrobial Testing : A study evaluating a series of sulfonamide derivatives found notable antimicrobial activity against various pathogens, indicating that structural modifications could enhance efficacy .

- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interfere with bacterial folate synthesis pathways, similar to traditional sulfa drugs .

Propiedades

IUPAC Name |

1-[(4-bromophenyl)methylsulfonyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-11-5-3-10(4-6-11)9-16(14,15)13-7-1-2-8-13/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXUSIMXLZYXNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589924 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950255-92-2 | |

| Record name | 1-[(4-Bromophenyl)methanesulfonyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.